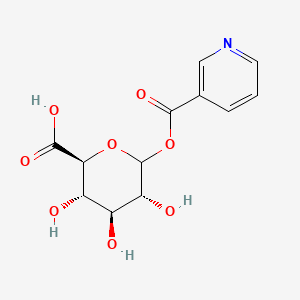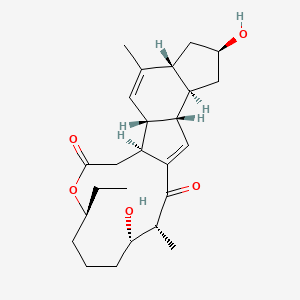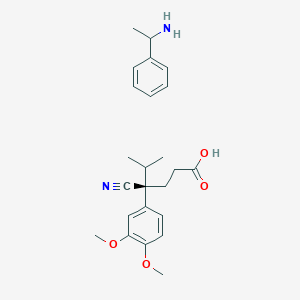
Nicotinic Acid Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic Acid Acyl-beta-D-glucuronide is a metabolite of nicotinic acid, also known as niacin. It is formed through the conjugation of nicotinic acid with glucuronic acid. This compound is significant in the field of biochemistry and pharmacology due to its role in the metabolism and excretion of nicotinic acid .
Mechanism of Action
Target of Action
Nicotinic Acid Acyl-beta-D-glucuronide is a metabolite of nicotinic acid . It primarily targets transport proteins in the liver and kidney . The individual transporters subject to inhibition appear to be dependent on the structure of the particular acyl glucuronide (AG), but commonly affected uptake transporters are OATP1B1/3 (hepatic) and OAT1/3 (renal), while susceptible efflux transporters include MRP2, BSEP, and BCRP on the bile canalicular membrane, and MRP3/4 on the basolateral membrane of hepatocytes .
Mode of Action
This compound interacts with its targets by inhibiting the transport proteins. This inhibition has the potential to significantly alter intracellular levels of drugs, their metabolites, and endogenous compounds in both liver and kidney .
Biochemical Pathways
The compound is involved in the metabolism of carboxylic acid-containing drugs in both animals and humans, resulting in the formation of 1-β- O -acyl-glucuronide ester derivatives . These derivatives often circulate in plasma prior to being excreted in urine and bile .
Pharmacokinetics
It is known that the compound is a major pathway in the metabolism of nicotinic acid in hepatocytes of rats and humans . The compound circulates in plasma before being excreted in urine and bile .
Result of Action
The result of the action of this compound is the potential alteration of intracellular levels of drugs, their metabolites, and endogenous compounds in both liver and kidney . This alteration can enhance their potential for toxicity in these organs .
Biochemical Analysis
Biochemical Properties
Nicotinic Acid Acyl-beta-D-glucuronide participates in various biochemical reactions, primarily involving its formation and breakdown. The enzyme UDP-glucuronosyltransferase catalyzes the conjugation of nicotinic acid with glucuronic acid, forming this compound. This compound interacts with several biomolecules, including transport proteins that facilitate its movement across cellular membranes. The interactions are typically non-covalent, involving hydrogen bonding and van der Waals forces, which help stabilize the compound within biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical pathway. For instance, it may inhibit enzymes involved in the breakdown of nicotinic acid, thereby regulating its levels within the body. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at very high doses, including potential damage to liver and kidney tissues. These effects are likely due to the accumulation of this compound and its interactions with cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of nicotinic acid. The compound is formed through the action of UDP-glucuronosyltransferase and can be further metabolized by hydrolytic enzymes that break down the glucuronide conjugate. This process helps regulate the levels of nicotinic acid within the body and facilitates its excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transport proteins. These proteins help move the compound across cellular membranes and into different compartments within the cell. The distribution of this compound can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
This compound is localized within specific subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and lysosomes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. This subcellular localization can impact the activity and function of this compound, as it interacts with various biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinic Acid Acyl-beta-D-glucuronide typically involves the esterification of nicotinic acid with glucuronic acid. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferase. The reaction conditions often include an aqueous medium with a controlled pH to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is optimized for maximum yield. Parameters such as temperature, pH, and substrate concentration are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Nicotinic Acid Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the ester bond, resulting in the formation of nicotinic acid and glucuronic acid.
Oxidation: Under certain conditions, the compound can undergo oxidation, leading to the formation of oxidized derivatives.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Hydrolysis: Typically carried out in an acidic or basic medium.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions
Major Products:
Hydrolysis: Nicotinic acid and glucuronic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Nicotinic Acid Acyl-beta-D-glucuronide has several applications in scientific research:
Biochemistry: Used to study the metabolism of nicotinic acid and its derivatives.
Pharmacology: Investigated for its role in drug metabolism and excretion.
Industry: Used in the production of nicotinic acid derivatives for various applications
Comparison with Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid with similar metabolic pathways.
Nicotinic Acid Riboside: A derivative involved in similar metabolic processes
Uniqueness: Nicotinic Acid Acyl-beta-D-glucuronide is unique due to its specific role in the conjugation and excretion of nicotinic acid. Unlike other derivatives, it is directly involved in the detoxification process, making it a crucial metabolite in the metabolism of nicotinic acid .
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZLIYOEGIYOQP-QIDQEODOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
![[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140637.png)



![(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1140645.png)





